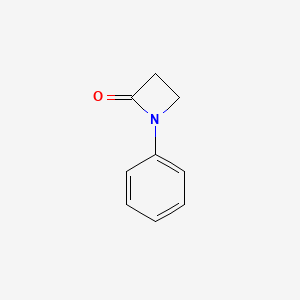

1-Phenylazetidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenylazetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-9-6-7-10(9)8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPISVEPYALEQJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40341181 | |

| Record name | 1-phenylazetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5099-95-6 | |

| Record name | 1-phenylazetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylazetidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Phenylazetidin-2-one: Core Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylazetidin-2-one, a notable member of the β-lactam family, serves as a critical structural motif in medicinal chemistry and a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the fundamental chemical properties, spectroscopic profile, synthesis, and reactivity of this compound. Furthermore, it delves into its potential applications in drug development, offering insights for researchers and scientists in the pharmaceutical industry.

Introduction: The Significance of the Azetidinone Core

The four-membered β-lactam ring, the characteristic feature of the azetidinone family, is a privileged scaffold in medicinal chemistry. Its inherent ring strain imparts a unique reactivity profile, making it a key pharmacophore in a wide array of therapeutic agents, most notably the β-lactam antibiotics. Beyond its well-established role in antibacterial drugs, the azetidinone core has been successfully incorporated into drugs with diverse pharmacological activities, including cholesterol absorption inhibitors, enzyme inhibitors, and anticonvulsants. This compound, as a fundamental N-aryl substituted β-lactam, provides a valuable platform for the exploration of novel therapeutic agents and the development of innovative synthetic methodologies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in research and development.

| Property | Value | Source |

| CAS Number | 5099-95-6 | N/A |

| Molecular Formula | C₉H₉NO | N/A |

| Molecular Weight | 147.17 g/mol | N/A |

| Boiling Point | 346.2 ± 11.0 °C at 760 mmHg | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| LogP | 0.83 | [1] |

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below is a summary of the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group and the methylene protons of the azetidinone ring. The chemical shifts and coupling patterns provide crucial information about the electronic environment and connectivity of the protons.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the lactam, the aromatic carbons, and the aliphatic carbons of the four-membered ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the β-lactam ring, typically appearing at a higher wavenumber (around 1750 cm⁻¹) due to the ring strain.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M⁺) expected at m/z 147. Fragmentation patterns can provide further structural information.

Synthesis of this compound

The synthesis of β-lactams is a well-established area of organic chemistry, with the Staudinger synthesis, or [2+2] cycloaddition of a ketene and an imine, being a cornerstone method. This reaction provides a versatile and efficient route to a wide variety of β-lactams.

Staudinger Synthesis: A General Overview

The Staudinger synthesis involves the reaction of a ketene with an imine to form a β-lactam. The reaction is believed to proceed through a zwitterionic intermediate, followed by ring closure. The stereochemical outcome of the reaction can often be controlled by the choice of reactants and reaction conditions.

Caption: General schematic of the Staudinger [2+2] cycloaddition reaction.

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of aniline with 3-chloropropionyl chloride in the presence of a base.

Materials:

-

Aniline

-

3-Chloropropionyl chloride

-

Triethylamine

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 3-chloropropionyl chloride (1.1 equivalents) in anhydrous DCM to the stirred aniline solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.

Sources

1-Phenylazetidin-2-one molecular structure and bonding

An In-Depth Technical Guide to the Molecular Structure and Bonding of 1-Phenylazetidin-2-one

Executive Summary

This compound is a fundamental representative of the monocyclic β-lactam family, a class of compounds of immense significance in medicinal chemistry. The four-membered azetidinone ring is the cornerstone of life-saving penicillin and cephalosporin antibiotics, as well as other therapeutic agents like the cholesterol absorption inhibitor, ezetimibe.[1] The unique chemical reactivity of this strained ring system, governed by its distinct structural and electronic properties, is central to its biological function. This technical guide provides a comprehensive exploration of the molecular architecture and bonding of this compound, designed for researchers, scientists, and drug development professionals. We will dissect the nuances of its strained amide bond, detail its three-dimensional structure, present a robust synthetic protocol, and outline the key spectroscopic and crystallographic methods used for its characterization.

The β-Lactam Core: A Foundation of Engineered Reactivity

The chemical behavior of this compound is dominated by the properties of its core β-lactam (2-azetidinone) ring. Unlike a standard, flexible five- or six-membered ring where bond angles can comfortably approach the ideal 109.5° (for sp³) or 120° (for sp²), the atoms in the four-membered square ring are forced into sharp 90° turns.[2] This deviation from ideal geometry induces significant ring strain, rendering the molecule inherently reactive.

The most critical consequence of this strain is the distortion of the endocyclic amide bond. In a typical acyclic amide, the nitrogen atom is sp²-hybridized and trigonal planar, allowing its lone pair of electrons to delocalize through resonance with the adjacent carbonyl group.[1][3] This resonance stabilization strengthens the C-N bond and reduces the electrophilicity of the carbonyl carbon.

In the β-lactam ring, however, the geometric constraints force the nitrogen atom and its three substituents into a more pyramidal arrangement, imparting a higher degree of sp³ character.[1][4] This pyramidalization misaligns the nitrogen's lone pair orbital with the carbonyl's π-system, thereby impeding resonance.[3][4] The result is a carbonyl group that is significantly more ketone-like in character and, consequently, a more potent electrophile susceptible to nucleophilic attack.[1] This heightened reactivity is the basis for the mechanism of action of β-lactam antibiotics, which acylate the active site of bacterial transpeptidase enzymes, inhibiting cell wall synthesis.[4]

A useful metric for quantifying this structural distortion is Woodward's parameter, h, which measures the height of the pyramid formed by the nitrogen atom as the apex and its three adjacent atoms as the base.[1] Monocyclic β-lactams like this compound typically exhibit low h values (0.05–0.10 Å), indicating less deviation from planarity and lower reactivity compared to the highly strained bicyclic systems found in penicillins (h ≈ 0.40–0.50 Å) and carbapenems (h ≈ 0.50–0.60 Å).[1][5]

Molecular Architecture of this compound

The structure of this compound consists of the four-membered azetidin-2-one ring with a phenyl substituent attached to the nitrogen atom (N1). This phenyl group exerts both steric and electronic influences on the molecule, affecting its conformation, solubility, and potential intermolecular interactions.

Caption: Molecular graph of this compound with key atoms labeled.

| Parameter | Typical Value (Å or °) | Significance |

| Bond Lengths | ||

| C2=O | ~1.21 Å | Shorter than in acyclic amides, indicating increased double-bond character. |

| N1-C2 | ~1.38 Å | Longer than in planar amides due to reduced resonance. |

| N1-C4 | ~1.47 Å | Typical C-N single bond length. |

| C3-C4 | ~1.55 Å | Typical C-C single bond length. |

| Bond Angles | ||

| C4-N1-C2 | ~92° | Highly constrained by the four-membered ring. |

| N1-C2-C3 | ~91° | Highly constrained by the four-membered ring. |

| C2-C3-C4 | ~88° | Highly constrained by the four-membered ring. |

| C3-C4-N1 | ~89° | Highly constrained by the four-membered ring. |

| Table 1. Expected molecular geometry parameters for the this compound ring, based on data from related β-lactam structures. |

The orientation of the N-phenyl group relative to the plane of the β-lactam ring is a critical conformational feature. This conformation is influenced by steric hindrance and electronic effects and plays a significant role in how the molecule docks into the active site of target proteins.[6]

Synthesis of the this compound Scaffold

The synthesis of β-lactams is a well-established field of organic chemistry. One of the most direct and reliable methods is the [2+2] cycloaddition between an imine (Schiff base) and a ketene or ketene equivalent. The Staudinger synthesis, first reported in 1907, laid the groundwork for this approach.[1] A common and practical variant for synthesizing N-aryl azetidinones involves the reaction of an appropriate Schiff base with chloroacetyl chloride in the presence of a tertiary amine base, such as triethylamine (TEA).

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis via Cycloaddition

This protocol describes the synthesis of a substituted this compound, which is a general and widely applicable method.[7]

-

Schiff Base Formation:

-

To a solution of aniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene, add benzaldehyde (1.0 eq).

-

The reaction is often catalyzed by a small amount of acetic acid and may require heating with removal of water (e.g., using a Dean-Stark apparatus) to drive the equilibrium towards the imine product, N-benzylideneaniline. The progress can be monitored by TLC.

-

Causality: This condensation reaction forms the C=N double bond necessary for the subsequent cycloaddition. Removal of water is critical to prevent the reverse hydrolysis reaction.

-

-

[2+2] Cycloaddition:

-

Cool the solution of the Schiff base to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen).

-

Add triethylamine (TEA, 1.2 eq) to the solution. TEA acts as a base to neutralize the HCl that is generated during the reaction.

-

Slowly add a solution of chloroacetyl chloride (1.2 eq) in the same solvent dropwise over 30-60 minutes, maintaining the temperature at 0 °C.

-

Causality: Chloroacetyl chloride reacts with TEA to form a ketene in situ. This highly reactive ketene then undergoes a concerted [2+2] cycloaddition with the C=N bond of the Schiff base to form the four-membered β-lactam ring. The slow addition and low temperature are crucial to control the exothermic reaction and minimize side products.

-

-

Reaction Completion and Workup:

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until completion (monitored by TLC).

-

The triethylammonium hydrochloride salt will precipitate out of the solution. Filter the mixture to remove this salt.

-

Wash the filtrate sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine to remove any unreacted starting materials and impurities.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product is typically a solid and can be purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexanes, to yield the pure this compound derivative.

-

Spectroscopic and Crystallographic Elucidation

A combination of spectroscopic techniques is used to confirm the structure and purity of the synthesized this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the key functional groups in the molecule. The most diagnostic absorption is the carbonyl (C=O) stretch of the β-lactam ring. Due to the high ring strain, this vibration occurs at a characteristically high frequency.[8]

| Vibration | Wavenumber (cm⁻¹) | Intensity |

| β-Lactam C=O stretch | 1740 - 1770 | Strong |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 3000 | Medium |

| Aromatic C=C stretch | 1450 - 1600 | Medium-Weak |

| Table 2. Characteristic IR absorption frequencies for this compound. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive connectivity map of the molecule.[9][10]

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Multiplicity |

| ¹H NMR | Phenyl-H | 7.0 - 7.5 | Multiplet (m) |

| C4-H₂ | ~3.8 - 4.2 | Triplet (t) | |

| C3-H₂ | ~3.0 - 3.4 | Triplet (t) | |

| ¹³C NMR | C2 (C=O) | ~165 - 170 | |

| Phenyl-C | ~115 - 140 | ||

| C4 | ~45 - 55 | ||

| C3 | ~40 - 50 | ||

| Table 3. Predicted ¹H and ¹³C NMR chemical shifts for this compound in a standard solvent like CDCl₃. |

The protons on the C3 and C4 positions of the azetidinone ring will appear as two distinct triplets, coupled to each other with a typical vicinal coupling constant (³J) of around 5-7 Hz. The exact chemical shifts are sensitive to the specific substitution pattern and solvent.

X-ray Crystallography

Single-crystal X-ray crystallography is the ultimate technique for determining the precise three-dimensional structure of a molecule in the solid state.[11][12] It provides unambiguous data on bond lengths, bond angles, and the conformation of the molecule, which are essential for understanding its reactivity and for computational modeling studies.

General Workflow for Small Molecule Crystallography:

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. This is often the most challenging step.

-

Data Collection: A selected crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal lattice, producing a unique diffraction pattern of spots.[11][13]

-

Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to calculate an electron density map of the molecule. An atomic model is then built into this map and refined computationally to best fit the experimental data, yielding the final molecular structure.[12]

Conclusion and Future Outlook

This compound serves as a quintessential model for understanding the fundamental principles of β-lactam chemistry. Its molecular structure is a delicate balance of strain and electronic effects, resulting in a uniquely reactive amide bond that has been masterfully exploited in the development of powerful therapeutics. The synthetic and analytical protocols detailed herein represent robust, field-proven methodologies for accessing and characterizing this important chemical scaffold. A thorough grasp of the structure-property relationships of simple monocyclic β-lactams is indispensable for the rational design of next-generation antibiotics to combat rising bacterial resistance and for the development of novel drugs targeting a wide array of biological systems.

References

-

β-Lactam - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

-

Cohen, N. C. (1983). beta-Lactam antibiotics: geometrical requirements for antibacterial activities. Journal of Medicinal Chemistry, 26(2), 259–264. [Link]

-

Brem, J., van Berkel, S. S., & Schofield, C. J. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry, 10, 843557. [Link]

-

Szostak, M., & Szostak, R. (2018). Theoretical evaluation of the amide bond resonance in β-lactams and penicillins. A comment on the hydrogenation method of determining β-lactam amidicities. ResearchGate. [Link]

-

Khan Academy. (n.d.). Beta-lactam antibiotics. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). (3R,4S)-3-[(3S)-3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 1-Ethenyl-4-phenylazetidin-2-one. Retrieved January 12, 2026, from [Link]

-

King, D. T., Worrall, L. J., Gruninger, R. J., & Strynadka, N. C. J. (2012). A Potential Substrate Binding Conformation of β-Lactams and Insight into the Broad Spectrum of NDM-1 Activity. Antimicrobial Agents and Chemotherapy, 56(6), 2997–3004. [Link]

-

PubChem. (n.d.). 1,3,4-Triphenylazetidin-2-one. Retrieved January 12, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0006236). Retrieved January 12, 2026, from [Link]

-

González-Muñiz, R., de la Vega, L., & González-Ros, J. M. (2020). Phenylalanine-Derived β-Lactam TRPM8 Modulators. Configuration Effect on the Antagonist Activity. Molecules, 25(23), 5576. [Link]

-

Der Pharma Chemica. (2012). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 4(1), 233-243. Retrieved from [Link]

- Google Patents. (n.d.). WO2008096372A2 - Process for preparing highly pure ezetimibe using novel intermediates.

-

Lee, W., & Lee, J. (2022). Structural Insights for β-Lactam Antibiotics. Biomolecules & Therapeutics, 30(2), 119–128. [Link]

-

Virudachalam, R., & Rao, V. S. R. (1979). Theoretical studies on β-lactam antibiotics VI*: Conformational analysis and structure-activity relationships of penicillin sulfoxides and cephalosporins. Proceedings of the Indian Academy of Sciences - Section A, 88(2), 125-136. [Link]

-

PubChem. (n.d.). Ezetimibe-d4. Retrieved January 12, 2026, from [Link]

-

Brem, J., van Berkel, S. S., & Schofield, C. J. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry, 10. [Link]

-

Blow, D. M. (2002). X Ray crystallography. Journal of Clinical Pathology, 55(11), 801–805. [Link]

-

Yale School of Medicine. (n.d.). X-ray Crystallography. Retrieved January 12, 2026, from [Link]

-

Rosales, A., et al. (2021). Synthesis and Modeling of Ezetimibe Analogues. Molecules, 26(11), 3097. [Link]

-

Mattey, A. P., et al. (2018). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Catalysts, 8(1), 29. [Link]

-

Chem Help ASAP. (2020, August 23). target proteins & x-ray crystallography [Video]. YouTube. [Link]

-

Solar, A. J., et al. (2023). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). Crystals, 13(1), 107. [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved January 12, 2026, from [Link]

-

Proteopedia. (2022, September 15). X-ray crystallography. Retrieved January 12, 2026, from [Link]

-

NMR Wiki. (n.d.). Introduction to 1D and 2D NMR Spectroscopy. Retrieved January 12, 2026, from [Link]

-

FooDB. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (FDB013191). Retrieved January 12, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). NMR Spectra of Products. Retrieved January 12, 2026, from [Link]

-

NIST. (n.d.). Benzyl methyl ketone. In NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

-

chemtubeuk. (2012, October 10). Introduction to IR Spectroscopy. Ketones [Video]. YouTube. [Link]

-

Thielges, M. C., et al. (2009). Two-dimensional IR spectroscopy and isotope labeling defines the pathway of amyloid formation with residue-specific resolution. Proceedings of the National Academy of Sciences, 106(16), 6505–6510. [Link]

Sources

- 1. β-Lactam - Wikipedia [en.wikipedia.org]

- 2. Structural Insights for β-Lactam Antibiotics [biomolther.org]

- 3. Khan Academy [khanacademy.org]

- 4. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]

- 6. journals.asm.org [journals.asm.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. m.youtube.com [m.youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. nmrwiki.org [nmrwiki.org]

- 11. m.youtube.com [m.youtube.com]

- 12. X-ray crystallography - Proteopedia, life in 3D [proteopedia.org]

- 13. X-ray Crystallography | Pharmacology [medicine.yale.edu]

Synthesis and characterization of 1-Phenylazetidin-2-one

An In-depth Technical Guide to the Synthesis and Characterization of 1-Phenylazetidin-2-one

Authored by a Senior Application Scientist

Foreword: The Enduring Significance of the β-Lactam Ring

The azetidin-2-one, or β-lactam, is a four-membered cyclic amide that stands as a cornerstone of medicinal chemistry. Its fame is largely derived from its presence in the penicillin and cephalosporin families of antibiotics, where the strained ring's susceptibility to nucleophilic attack is key to its mechanism of action in inhibiting bacterial cell wall biosynthesis.[1] Beyond antibiotics, the azetidin-2-one scaffold is a versatile building block for a diverse array of therapeutic agents. This guide focuses on a fundamental representative of this class: this compound. By understanding its synthesis and characterization, researchers gain foundational knowledge applicable to the broader field of β-lactam chemistry, a critical area for drug development professionals.

Part 1: Synthesis of this compound via [2+2] Cycloaddition

The most common and efficient method for constructing the azetidin-2-one ring is the Staudinger synthesis, a [2+2] cycloaddition reaction between a ketene and an imine.[1] This approach offers a direct and often high-yielding route to the desired β-lactam.

Mechanistic Rationale and Strategic Considerations

The chosen synthetic pathway involves the reaction of a Schiff base (an imine) with chloroacetyl chloride in the presence of a tertiary amine base, such as triethylamine.

-

Formation of the Imine (Schiff Base): The synthesis begins with the condensation of aniline and an appropriate aldehyde, typically cinnamaldehyde for a related structure or, for the direct parent compound, an approach starting from a different precursor is needed. For the synthesis of the unsubstituted this compound, a more direct approach is the reaction between aniline and 3-chloropropionyl chloride.

-

In Situ Ketene Formation: Chloroacetyl chloride, in the presence of triethylamine, eliminates HCl to form a highly reactive ketene intermediate in situ. Triethylamine acts as a non-nucleophilic base, abstracting a proton from the α-carbon of the acid chloride.

-

[2+2] Cycloaddition: The electron-rich imine acts as the nucleophile, attacking the electrophilic central carbon of the ketene. This is followed by a rapid ring-closing step to form the four-membered β-lactam ring. The stereochemical outcome of this reaction can often be controlled by the specific reactants and conditions used.

This method is favored for its reliability and the ready availability of starting materials. The choice of a non-protic solvent is crucial to prevent the hydrolysis of the acid chloride and the reactive ketene intermediate.

Visualizing the Synthetic Pathway

The following diagram illustrates the core mechanism of the Staudinger synthesis for forming a generic 1-phenyl-substituted azetidin-2-one.

Caption: Reaction mechanism for the Staudinger synthesis of this compound derivatives.

Detailed Experimental Protocol

This protocol describes a representative synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Aniline | 93.13 | 5.0 g | 0.054 |

| 3-Chloropropionyl chloride | 126.98 | 7.5 g | 0.059 |

| Triethylamine | 101.19 | 12.0 mL | 0.086 |

| Dichloromethane (DCM) | - | 150 mL | - |

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add aniline (5.0 g) and triethylamine (12.0 mL) dissolved in 100 mL of anhydrous dichloromethane.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.

-

Addition of Acid Chloride: Dissolve 3-chloropropionyl chloride (7.5 g) in 50 mL of anhydrous dichloromethane and add it to the dropping funnel. Add the acid chloride solution dropwise to the stirred reaction mixture over a period of 30-45 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.

Safety and Handling

-

General Precautions: Handle all chemicals in a fume hood. Wear safety glasses, a lab coat, and appropriate gloves.[2]

-

Specific Hazards:

-

Aniline: Toxic and readily absorbed through the skin.

-

3-Chloropropionyl chloride: Corrosive and lachrymatory. Reacts violently with water.

-

Triethylamine: Flammable and has a strong, unpleasant odor.

-

Dichloromethane: A volatile solvent and a suspected carcinogen.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Part 2: Comprehensive Characterization

Successful synthesis must be validated through a suite of analytical techniques. Each method provides a unique piece of structural information, and together they confirm the identity and purity of the target compound, this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.

Expected ¹H NMR Spectral Data (in CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.20 - 7.50 | Multiplet | 5H | Aromatic protons (C₆H₅) | Typical region for protons on a phenyl ring. |

| ~ 3.70 | Triplet | 2H | -CH₂-N- | Protons adjacent to the nitrogen atom are deshielded. |

| ~ 3.20 | Triplet | 2H | -CH₂-C=O | Protons adjacent to the carbonyl group are deshielded. |

Expected ¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (ppm) | Assignment | Rationale |

| ~ 165 - 175 | C=O (Lactam carbonyl) | The carbonyl carbon in a strained four-membered ring is a key indicator.[3] |

| ~ 138 | Aromatic C (quaternary) | The carbon of the phenyl ring attached to the nitrogen. |

| ~ 118 - 129 | Aromatic CH | Carbons of the phenyl ring. |

| ~ 45 - 55 | -CH₂-N- | Carbon atom adjacent to the nitrogen. |

| ~ 40 - 50 | -CH₂-C=O | Carbon atom adjacent to the carbonyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most diagnostic peak for a β-lactam is its carbonyl (C=O) stretching vibration.

Key IR Absorption Bands:

| Frequency (cm⁻¹) | Vibration | Significance |

| 1730 - 1760 | C=O stretch (Lactam) | This is the hallmark peak for a β-lactam. The high frequency is due to the significant ring strain, which increases the s-character of the C=O bond.[4] |

| 3000 - 3100 | C-H stretch (Aromatic) | Indicates the presence of the phenyl ring. |

| 1500 & 1600 | C=C stretch (Aromatic) | Characteristic absorptions for the aromatic ring. |

| 1350 - 1380 | C-N stretch | Confirms the presence of the carbon-nitrogen bond in the ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

-

Molecular Ion (M⁺): For this compound (C₉H₉NO), the expected molecular weight is approximately 147.18 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass can be determined, further confirming the molecular formula.

-

Fragmentation: Common fragmentation patterns for β-lactams involve the cleavage of the strained ring. Expected fragments could include the loss of CO, or cleavage to form aniline-related ions.

Visualizing the Characterization Workflow

A logical workflow is essential for the efficient characterization of the synthesized product.

Caption: Experimental workflow for purification and characterization.

Conclusion

The synthesis and characterization of this compound provide a valuable practical case study in heterocyclic chemistry. The Staudinger cycloaddition remains a robust and reliable method for constructing the strained β-lactam ring. A rigorous analytical approach, combining NMR, IR, and MS, is non-negotiable for the unambiguous confirmation of the product's structure and purity. The principles outlined in this guide are fundamental for researchers and scientists engaged in the design and synthesis of novel therapeutic agents based on the privileged azetidin-2-one scaffold.

References

-

Ambeed. (n.d.). Safety Data Sheet. Retrieved from

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13594298, 1-Ethenyl-4-phenylazetidin-2-one. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 58827445, (3R,4S)-3-[(3S)-3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). Retrieved from [Link]

- Google Patents. (n.d.). WO2010012775A1 - Process for the synthesis of ezetimibe and intermediates useful therefor.

-

Der Pharma Chemica. (2012). Azetidinone: Different methods of synthesis and its biological profile. Retrieved from [Link]

-

New Drug Approvals. (2015). Ezetimibe NMR. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

chemtubeuk. (2012, October 10). Introduction to IR Spectroscopy. Ketones [Video]. YouTube. Retrieved from [Link]

Sources

Spectroscopic Data for 1-Phenylazetidin-2-one: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylazetidin-2-one, a member of the β-lactam family, represents a core structural motif in a vast array of pharmaceuticals, most notably antibiotics like penicillins and cephalosporins. The strained four-membered ring of the azetidinone core is crucial for its biological activity. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and the development of new therapeutic agents. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the structural information each technique provides.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as depicted in the following diagram.

Figure 1: Structure and atom numbering of this compound.

Synthesis of this compound: The Staudinger Cycloaddition

A prevalent and effective method for the synthesis of β-lactams is the Staudinger cycloaddition, which involves the [2+2] cycloaddition of a ketene and an imine. For this compound, this can be achieved through the reaction of a ketene, generated in situ from an acyl chloride, with an imine derived from aniline.

Experimental Protocol: Staudinger Synthesis

-

Imine Formation: Aniline is reacted with a suitable aldehyde (e.g., formaldehyde or its equivalent) in a solvent like dichloromethane (CH₂Cl₂) to form the corresponding N-phenyl imine.

-

Ketene Generation: In a separate flask, an acyl chloride (e.g., acetyl chloride) is treated with a non-nucleophilic base, such as triethylamine (Et₃N), in an inert solvent (e.g., CH₂Cl₂) to generate the ketene in situ.

-

Cycloaddition: The freshly generated ketene solution is then added dropwise to the imine solution at a controlled temperature (often 0 °C to room temperature).

-

Work-up and Purification: After the reaction is complete, the mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield this compound.

Figure 2: Workflow for the Staudinger synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following data are predicted values for this compound in CDCl₃.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | 3.10 - 3.20 | Triplet | ~5-7 |

| H4 | 3.60 - 3.70 | Triplet | ~5-7 |

| H2', H6' | 7.30 - 7.40 | Doublet | ~7-8 |

| H3', H5' | 7.10 - 7.20 | Triplet | ~7-8 |

| H4' | 7.00 - 7.10 | Triplet | ~7-8 |

Interpretation:

-

The protons on the β-lactam ring (H3 and H4) are expected to appear as triplets due to coupling with each other. The downfield shift of H4 compared to H3 is attributed to the deshielding effect of the adjacent nitrogen atom.

-

The aromatic protons of the phenyl group will appear in the characteristic aromatic region (7.00 - 7.40 ppm). The protons ortho to the nitrogen (H2' and H6') are expected to be the most downfield due to the electron-withdrawing nature of the azetidinone ring.

Figure 3: Key ¹H-¹H NMR coupling correlations in this compound.

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 (C=O) | 165 - 175 |

| C3 | 40 - 50 |

| C4 | 50 - 60 |

| C1' | 135 - 145 |

| C2', C6' | 115 - 125 |

| C3', C5' | 125 - 135 |

| C4' | 120 - 130 |

Interpretation:

-

The carbonyl carbon (C2) of the β-lactam ring is characteristically found in the downfield region of the spectrum.

-

The carbons of the azetidinone ring (C3 and C4) appear in the aliphatic region, with C4 being slightly more downfield due to the adjacent nitrogen.

-

The aromatic carbons appear in the typical range of 115-145 ppm. The carbon directly attached to the nitrogen (C1') is the most downfield among the aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1750 | Strong | C=O stretch (β-lactam) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2980 - 2850 | Medium | Aliphatic C-H stretch |

| 1600, 1490 | Medium-Strong | C=C aromatic ring stretch |

| ~1370 | Strong | C-N stretch |

Interpretation:

The most characteristic absorption in the IR spectrum of this compound is the strong band around 1750 cm⁻¹. This high frequency for a carbonyl group is a hallmark of the strained four-membered β-lactam ring. The other absorptions correspond to the aromatic and aliphatic C-H bonds, the aromatic C=C bonds, and the C-N bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

| m/z | Predicted Relative Intensity | Assignment |

| 147 | High | [M]⁺ (Molecular Ion) |

| 119 | Moderate | [M - CO]⁺ |

| 104 | Moderate | [M - CH₂CO]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

Interpretation:

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z 147. Key fragmentation pathways would likely involve the loss of carbon monoxide (CO) from the β-lactam ring to give a fragment at m/z 119, or the loss of a ketene radical (CH₂=C=O) to yield a fragment at m/z 104. The base peak is often the phenyl cation at m/z 77 or the tropylium ion at m/z 91, which is a common rearrangement product for compounds containing a benzyl group.

1-Phenylazetidin-2-one CAS number and chemical identifiers

Abstract

This technical guide provides a comprehensive overview of 1-Phenylazetidin-2-one (CAS No: 5099-95-6), a core heterocyclic scaffold in medicinal and synthetic chemistry. The azetidin-2-one, or β-lactam, ring is a privileged structure, most famously forming the basis of penicillin and cephalosporin antibiotics. This document delves into the essential chemical identifiers, physical properties, detailed synthesis protocols, spectral characteristics, key reactivity patterns, and applications of this compound. It is intended to serve as a critical resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel chemical entities.

Core Chemical Identifiers and Properties

This compound, also known as N-Phenyl-β-lactam, is a foundational building block in organic synthesis. Its key identifiers and physicochemical properties are summarized below for rapid reference.

| Identifier | Value | Source(s) |

| CAS Number | 5099-95-6 | [1][2][3] |

| Molecular Formula | C₉H₉NO | [1][2] |

| Molecular Weight | 147.17 g/mol | [1][2] |

| IUPAC Name | This compound | [4] |

| Synonyms | 1-Phenyl-2-azetidinone, N-Phenyl-β-lactam | [4] |

| InChIKey | OPISVEPYALEQJT-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1=CC=C(C=C1)N2CC(=O)C2 | [3] |

| Appearance | Off-white to white solid | [1] |

| Melting Point | 77 to 81 °C | [1] |

| Boiling Point | 346.2 ± 11.0 °C (Predicted) | [5] |

| Density | 1.199 ± 0.06 g/cm³ (Predicted) | [1] |

Synthesis and Mechanistic Insights

The synthesis of the β-lactam ring is a cornerstone of heterocyclic chemistry. While several methods exist, one of the most direct and reliable approaches for N-aryl substituted β-lactams is the intramolecular cyclization of a 3-halopropionamide precursor. This method avoids the often-unstable ketene intermediates required for the Staudinger synthesis.[6][7]

The logical workflow involves two primary steps: first, the acylation of aniline with 3-chloropropionyl chloride to form the open-chain intermediate, N-phenyl-3-chloropropionamide. Second, a base-mediated intramolecular nucleophilic substitution reaction forces the ring closure to yield the strained four-membered lactam.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established chemical principles for β-lactam synthesis and should be performed by qualified personnel with appropriate safety precautions.[8][9]

Materials:

-

Aniline (1.0 eq)

-

3-Chloropropionyl chloride (1.1 eq)

-

Triethylamine (1.2 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate and Hexanes for chromatography

Procedure:

Step 1: Synthesis of N-phenyl-3-chloropropionamide

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane.

-

Add aniline (1.0 eq) and triethylamine (1.2 eq) to the flask and stir to dissolve.

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add 3-chloropropionyl chloride (1.1 eq) dropwise to the stirred solution over 20-30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-phenyl-3-chloropropionamide, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Carefully wash the sodium hydride (1.5 eq) with anhydrous hexanes to remove the mineral oil and suspend it in anhydrous THF in a separate flame-dried flask under an inert atmosphere.

-

Cool the NaH suspension to 0 °C.

-

Dissolve the crude N-phenyl-3-chloropropionamide from Step 1 in anhydrous THF and add it dropwise to the stirred NaH suspension.

-

After the addition, allow the reaction to warm to room temperature and stir overnight. The deprotonated amide nitrogen acts as a nucleophile, displacing the chloride to form the ring.

-

Monitor the reaction by TLC. Upon completion, cautiously quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (using an ethyl acetate/hexanes gradient) to afford this compound as a solid.

Spectral Data Analysis

Structural elucidation of this compound is confirmed through standard spectroscopic methods. The expected signals are described below.

-

¹H NMR Spectroscopy:

-

Aromatic Protons: Multiplets in the range of δ 7.0-7.5 ppm, integrating to 5H, corresponding to the phenyl ring protons.

-

Methylene Protons (C4-H₂): A triplet around δ 3.8-4.0 ppm, integrating to 2H. This signal corresponds to the protons adjacent to the nitrogen atom.

-

Methylene Protons (C3-H₂): A triplet around δ 3.1-3.3 ppm, integrating to 2H. This signal corresponds to the protons adjacent to the carbonyl group. The two methylene groups will show coupling to each other, resulting in the triplet-of-triplets pattern.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 165-170 ppm, characteristic of a lactam carbonyl.

-

Aromatic Carbons: Multiple signals between δ 115-140 ppm. The ipso-carbon (attached to nitrogen) will be around δ 138-140 ppm, with other signals for the ortho, meta, and para carbons.

-

Methylene Carbon (C4): A signal around δ 45-50 ppm for the carbon adjacent to the nitrogen.

-

Methylene Carbon (C3): A signal around δ 35-40 ppm for the carbon adjacent to the carbonyl.

-

-

Infrared (IR) Spectroscopy:

-

The most characteristic peak is the strong carbonyl (C=O) stretching vibration of the β-lactam ring, which appears at a high frequency due to ring strain, typically in the range of 1740-1770 cm⁻¹ .

-

C-H stretching vibrations from the aromatic ring will appear just above 3000 cm⁻¹.

-

C-H stretching from the aliphatic CH₂ groups will appear just below 3000 cm⁻¹.

-

C=C stretching vibrations from the aromatic ring will be present in the 1450-1600 cm⁻¹ region.

-

Chemical Reactivity and Synthetic Applications

The chemistry of this compound is dominated by the reactivity of the strained four-membered β-lactam ring. This inherent ring strain makes the amide bond more susceptible to nucleophilic attack and cleavage than in acyclic amides.[10][11][12]

Key Reactions:

-

Hydrolysis: The lactam can be hydrolyzed under acidic or basic conditions to yield 3-(phenylamino)propanoic acid.

-

Ring-Opening with Nucleophiles: Strong nucleophiles such as organometallics, amines, or alkoxides can open the ring by attacking the carbonyl carbon, providing access to a variety of functionalized N-phenyl-β-amino acid derivatives.

-

Reduction: The carbonyl group can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield 1-phenylazetidine.

Applications in Synthesis:

The true value of this compound lies in its role as a versatile synthetic intermediate.[13] The β-lactam ring is not just a component of antibiotics but also a powerful "synthon" for creating complex molecules.[13] By leveraging selective ring-opening reactions, chemists can introduce functionality with precise stereochemical control, making it a valuable precursor for:

-

β-Amino Acids: Hydrolysis or other ring-opening reactions provide a direct route to N-phenyl-β-aminopropanoic acid and its derivatives, which are important in peptide chemistry.

-

Heterocyclic Scaffolds: The functional groups on the opened chain can be manipulated to synthesize larger, more complex heterocyclic systems.

-

Medicinal Chemistry Libraries: The simple and robust nature of the this compound core allows for its use as a starting point in the development of compound libraries for drug discovery programs.

Safety and Handling

-

Potential Health Effects: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.[14]

-

Personal Protective Equipment (PPE): It is mandatory to use appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

This product is intended for research purposes only and should be handled by trained professionals.[2]

References

-

UBid (n.d.). 5099-95-6 | 1-Phenyl-2-azetidinone. Retrieved January 12, 2026, from [Link]

-

LabNetwork (n.d.). CAS 5099-95-6 | this compound. Retrieved January 12, 2026, from [Link]

-

Chemsrc (2025). 1-Phenyl-2-azetidinone(CAS#:5099-95-6). Retrieved January 12, 2026, from [Link]

-

Hoffman Fine Chemicals (n.d.). CAS 5099-95-6 | 1-Phenyl-2-azetidinone. Retrieved January 12, 2026, from [Link]

-

ChemSynthesis (2025). 1-phenyl-2-azetidinone. Retrieved January 12, 2026, from [Link]

-

Human Metabolome Database (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Retrieved January 12, 2026, from [Link]

-

NP-MRD (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved January 12, 2026, from [Link]

-

ChemWhat (n.d.). This compound CAS#: 5099-95-6. Retrieved January 12, 2026, from [Link]

-

PubChem (n.d.). 1-Ethenyl-4-phenylazetidin-2-one. Retrieved January 12, 2026, from [Link]

-

MiMeDB (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (MMDBc0049899). Retrieved January 12, 2026, from [Link]

-

Wikipedia (n.d.). Staudinger synthesis. Retrieved January 12, 2026, from [Link]

-

LKT Laboratories, Inc. (n.d.). Safety Data Sheet. Retrieved January 12, 2026, from [Link]

-

Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002322). Retrieved January 12, 2026, from [Link]

-

SynZeal (n.d.). Safety Data Sheet - Ezetimibe Desfluoroaniline Analog (USP). Retrieved January 12, 2026, from [Link]

-

Frontiers in Chemistry (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Retrieved January 12, 2026, from [Link]

-

The Royal Society of Chemistry (2013). 1H NMR spectrum of Compound 32. Retrieved January 12, 2026, from [Link]

-

Rasayan Journal of Chemistry (2018). POCl3 MEDIATED STAUDINGER REACTION OF IMINES WITH KETENES: SYNTHESIS OF MONOCYCLIC β- LACTAM AND 1, 3-OXAZINONE DERIVATIVES. Retrieved January 12, 2026, from [Link]

- Silverstein, R. M., et al. (2005).

-

ACS Publications (2023). N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO Catalysis. Retrieved January 12, 2026, from [Link]

-

PubChem (n.d.). (3R,4S)-3-[(3S)-3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one. Retrieved January 12, 2026, from [Link]

-

University of Wisconsin (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 12, 2026, from [Link]

-

PubMed (1998). The Reactivity of Beta-Lactams, the Mechanism of Catalysis and the Inhibition of Beta-Lactamases. Retrieved January 12, 2026, from [Link]

-

ResearchGate (2015). The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. Retrieved January 12, 2026, from [Link]

-

Organic Chemistry Portal (n.d.). Staudinger Synthesis. Retrieved January 12, 2026, from [Link]

-

Organic Reactions (n.d.). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Retrieved January 12, 2026, from [Link]

-

Khan Academy (n.d.). Beta-lactam antibiotics. Retrieved January 12, 2026, from [Link]

-

PubMed (2004). Azetidin-2-ones, synthon for biologically important compounds. Retrieved January 12, 2026, from [Link]

-

SpectraBase (n.d.). 3-Benzyl-1-phenylazetidine-2,4-dione. Retrieved January 12, 2026, from [Link]

-

New Drug Approvals (2015). Ezetimibe NMR. Retrieved January 12, 2026, from [Link]

-

NIH (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Retrieved January 12, 2026, from [Link]

- Google Patents (n.d.). JPH11199540A - Production of 3-chloropropionyl chloride.

-

Der Pharma Chemica (2011). Azetidinone: Different methods of synthesis and its biological profile. Retrieved January 12, 2026, from [Link]

-

NIST (n.d.). Phenacetin. Retrieved January 12, 2026, from [Link]

-

PubMed (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Retrieved January 12, 2026, from [Link]

-

MDPI (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Retrieved January 12, 2026, from [Link]

-

ResearchGate (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Retrieved January 12, 2026, from [Link]

-

ResearchGate (2018). SYNTHESIS OF SOME AZETIDINONE, OXAZIPINE COMPOUNDS FROM BENZYLIDINE PHENYL HYDRAZINES. Retrieved January 12, 2026, from [Link]

-

Oxford Instruments (n.d.). X-Pulse | Spectra. Retrieved January 12, 2026, from [Link]

Sources

- 1. escales | Virtual tour generated by Panotour [ub.edu]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. chemwhat.com [chemwhat.com]

- 5. 1-Phenyl-2-azetidinone | CAS#:5099-95-6 | Chemsrc [chemsrc.com]

- 6. Staudinger synthesis - Wikipedia [en.wikipedia.org]

- 7. organicreactions.org [organicreactions.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]

- 11. The reactivity of beta-lactams, the mechanism of catalysis and the inhibition of beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Azetidin-2-ones, synthon for biologically important compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. s3.amazonaws.com [s3.amazonaws.com]

The β-Lactam Core Reimagined: A Technical Guide to the Biological Activities of 1-Phenylazetidin-2-one and Its Analogs

Abstract

The azetidin-2-one, or β-lactam, ring is a privileged scaffold in medicinal chemistry, most famously recognized as the core of penicillin and cephalosporin antibiotics. However, the biological activities of this strained four-membered ring extend far beyond antibacterial action. This technical guide provides an in-depth exploration of the diverse biological landscape of 1-phenylazetidin-2-one and its analogs. Moving beyond the canonical antibacterial narrative, we delve into the structure-activity relationships (SAR), mechanisms of action, and therapeutic potential of these compounds in cholesterol absorption inhibition, cancer, inflammation, and microbial diseases. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of foundational knowledge and recent advancements in the field, complete with detailed experimental protocols and mechanistic insights to guide future research and development.

Introduction: The Enduring Versatility of the Azetidin-2-one Scaffold

The β-lactam ring, a four-membered cyclic amide, is a cornerstone of antibiotic therapy. Its inherent ring strain makes it susceptible to nucleophilic attack, a chemical reactivity that has been masterfully exploited to inhibit bacterial cell wall synthesis by acylating transpeptidases, also known as penicillin-binding proteins (PBPs)[1][2]. This targeted disruption of peptidoglycan cross-linking leads to bacterial cell lysis and death[1][3]. While this antibacterial activity is the most celebrated feature of the β-lactam family, the therapeutic potential of the azetidin-2-one core is far more extensive. By strategically modifying substituents at the N-1, C-3, and C-4 positions, medicinal chemists have unlocked a remarkable array of pharmacological activities[4][5].

This guide focuses specifically on analogs of this compound, a class of monocyclic β-lactams where the lactam nitrogen is substituted with a phenyl group. This substitution pattern has proven to be a critical determinant for a range of non-antibacterial activities, most notably in the realm of cardiovascular medicine. The journey of these molecules from antibiotic precursors to broad-spectrum therapeutic agents underscores a fundamental principle of drug discovery: a single chemical scaffold can be tailored to interact with a multitude of biological targets, opening new avenues for treating a wide range of human diseases.

Cholesterol Absorption Inhibition: The Ezetimibe Story

Perhaps the most successful non-antibiotic application of the this compound scaffold is in the management of hypercholesterolemia. The landmark drug ezetimibe is a potent cholesterol absorption inhibitor built around this core structure.

Mechanism of Action: Targeting the NPC1L1 Transporter

Elevated serum cholesterol is a major risk factor for atherosclerotic coronary heart disease[4][6]. Ezetimibe lowers circulating cholesterol by a distinct mechanism compared to statins, which inhibit cholesterol synthesis[7]. It acts at the brush border of the small intestine to block the absorption of dietary and biliary cholesterol[6][8].

The molecular target of ezetimibe has been identified as the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical mediator of cholesterol uptake located on the surface of intestinal enterocytes and hepatocytes[7][8][9][10]. Ezetimibe binds to a transmembrane loop of NPC1L1, preventing the formation of the NPC1L1/cholesterol complex and its subsequent internalization via a clathrin/AP2-mediated endocytic process[9]. This blockade results in a significant reduction (approximately 54%) in cholesterol transport from the intestinal lumen into the enterocytes, thereby decreasing the delivery of cholesterol to the liver[9][10]. The resulting depletion of hepatic cholesterol stores leads to an upregulation of LDL receptors on hepatocytes, which in turn enhances the clearance of LDL-cholesterol from the circulation[7][10].

Structure-Activity Relationships (SAR)

SAR studies have been crucial in optimizing the cholesterol absorption inhibitory activity of 2-azetidinones. Key findings indicate that:

-

The azetidin-2-one ring is essential for activity.[4]

-

A C-4 aryl residue , optimally with a polar substituent at the para position, is required.[4]

-

The N-1 aryl ring is also necessary and can tolerate a variety of substitutions.[4]

-

The C-3 side chain is optimal with a three-atom linker bearing a pendent aryl group.[4]

These structural requirements suggest a well-defined binding pocket on the target protein, a hypothesis that has guided the synthesis of potent analogs[11].

| Compound/Analog | N-1 Substituent | C-3 Substituent | C-4 Substituent | Biological Activity | Reference |

| Ezetimibe | 4-fluorophenyl | -(CH₂)₂CH(OH)(4-hydroxyphenyl) | 4-hydroxyphenyl | Potent cholesterol absorption inhibitor | [8],[10] |

| SCH 48461 | 4-methoxyphenyl | -(CH₂)₃-phenyl | 4-methoxyphenyl | Precursor to Ezetimibe, potent inhibitor | [11],[12] |

| General SAR | Aryl group | 3-atom linker with aryl group | Aryl group with para-polar moiety | Required for optimal activity | [4] |

Table 1: Structure-Activity Relationship of 2-Azetidinone-Based Cholesterol Absorption Inhibitors.

Broad-Spectrum Antimicrobial Activity

While the this compound scaffold deviates from the bicyclic structures of classical β-lactam antibiotics, its analogs have demonstrated significant antimicrobial potential, including antibacterial, antifungal, and antitubercular activities[5][13][14].

Antibacterial and Antifungal Activity

The antibacterial mechanism of many β-lactams involves the inhibition of bacterial cell wall synthesis[1][15]. However, monocyclic β-lactams lacking the traditional ionizable group at N-1 can exhibit activity through alternative mechanisms, potentially targeting other essential bacterial enzymes[16]. The specific targets for many this compound analogs are still under investigation, but their efficacy against both Gram-positive and Gram-negative bacteria has been reported[5][13]. Studies have shown that substitutions on the phenyl rings and at the C-3 and C-4 positions of the azetidinone core significantly influence the spectrum and potency of antimicrobial activity[2][13]. For instance, the presence of electron-withdrawing groups has been shown to enhance antibacterial and antifungal effects in some series[13].

Antitubercular Activity

Several azetidin-2-one derivatives have been identified as promising agents against Mycobacterium tuberculosis (Mtb)[14][17]. A study highlighted two analogs with potent activity against the Mtb H(37)Rv strain, with MIC values of 1.56 and 0.78 µg/mL[17]. Interestingly, this research also found a correlation between antitubercular activity, anti-inflammatory effects, and the inhibition of Phospholipase A2 (PLA2) enzyme, suggesting a potential dual mechanism of action[17]. Chloro-substitution on an attached aryloxy acid moiety appeared to enhance both antimycobacterial activity and PLA2 inhibition[17].

Anti-Inflammatory and Anticancer Potential

The versatility of the this compound scaffold extends to the modulation of inflammatory pathways and the inhibition of cancer cell proliferation.

Anti-Inflammatory Effects

The anti-inflammatory properties of azetidinone derivatives have been linked to the inhibition of enzymes like Phospholipase A2 (PLA2)[17]. PLA2 enzymes are critical in the inflammatory cascade as they release arachidonic acid, a precursor to prostaglandins and leukotrienes. By inhibiting PLA2, these compounds can effectively dampen the inflammatory response. Furthermore, other azetidine derivatives have been shown to attenuate the production of inflammatory mediators such as IL-6, IL-1β, TNF-α, and nitric oxide in microglial cells, suggesting a role in neuroinflammation[18]. This effect was linked to the modulation of the Akt/GSK-3β signaling pathway and decreased translocation of the pro-inflammatory transcription factor NF-κB[18].

Anticancer Activity

Azetidin-2-one derivatives have emerged as a scaffold for the development of novel anticancer agents[5][14]. Their mechanisms of action are diverse and appear to be cell-line specific. Some analogs have shown potent cytotoxic effects against various human cancer cell lines, including leukemia, lung, colon, renal, and breast cancer[19][20][21][22]. For example, certain 1,3-disubstituted benzo[6][8][10]triazin-7-ones, which can be considered complex analogs, exhibited strong growth inhibition, with some compounds showing correlations to the naturally occurring anti-cancer agent pleurotin[19][21][23]. More recently, azetidin-2-one-based molecules have been designed as dual inhibitors of histone deacetylases (HDACs), specifically hHDAC6 and hHDAC8, which are promising targets in oncology[24].

Synthesis and Experimental Protocols

The synthesis of this compound analogs is most commonly achieved through the Staudinger cycloaddition, a [2+2] reaction between a ketene and an imine[1][13]. This method is highly versatile, allowing for the introduction of diverse substituents on the β-lactam ring.

General Protocol: Staudinger [2+2] Cycloaddition

This protocol describes a generalized procedure for the synthesis of a 1,4-diaryl-3-chloro-azetidin-2-one, a common intermediate.

Objective: To synthesize a substituted 2-azetidinone via the reaction of a Schiff base (imine) with chloroacetyl chloride.

Materials:

-

Substituted aniline

-

Substituted aromatic aldehyde

-

Chloroacetyl chloride[1]

-

Triethylamine (TEA) or other suitable base[1]

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Schiff Base Formation:

-

In a round-bottom flask, dissolve the substituted aniline (1.0 eq) and the substituted aromatic aldehyde (1.0 eq) in a minimal amount of solvent (e.g., ethanol or methanol).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often crystallize.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

-

-

[2+2] Cycloaddition:

-

In a separate, dry, three-necked flask equipped with a dropping funnel and nitrogen inlet, dissolve the synthesized Schiff base (1.0 eq) and triethylamine (1.2 eq) in anhydrous 1,4-dioxane[25].

-

Cool the mixture to 0-5°C in an ice bath with constant stirring.

-

Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous 1,4-dioxane dropwise over 30 minutes, maintaining the low temperature[25].

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor by TLC.

-

Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure 2-azetidinone derivative.

-

-

Characterization:

-

Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. The coupling constant (J) between H3 and H4 protons in the ¹H NMR spectrum is indicative of the stereochemistry (trans: J ≤ 3.0 Hz; cis: J > 4.0 Hz)[24].

-

Conclusion and Future Directions

The this compound core represents a remarkably versatile and pharmacologically significant scaffold. While its historical roots are firmly planted in the field of antibiotics, its modern applications have branched out to address a host of complex diseases. The success of ezetimibe has unequivocally demonstrated the potential of these compounds beyond infectious disease, establishing them as key players in cardiovascular therapy.

The continued exploration of this scaffold is yielding promising leads in oncology, immunology, and neurology. Future research should focus on several key areas:

-

Mechanism Elucidation: For many of the observed anticancer and anti-inflammatory activities, the precise molecular targets remain unknown. Identifying these targets is crucial for rational drug design and optimization.

-

Stereoselective Synthesis: The biological activity of chiral azetidinones is often highly dependent on their stereochemistry. The development of efficient and scalable stereoselective synthetic methods is essential for producing enantiopure clinical candidates[26].

-

Pharmacokinetic Optimization: Improving the drug-like properties of new analogs, including solubility, metabolic stability, and oral bioavailability, will be critical for translating potent in vitro activity into in vivo efficacy.

By leveraging the rich history of β-lactam chemistry and embracing modern drug discovery technologies, the scientific community is well-positioned to unlock the full therapeutic potential of this compound and its analogs, heralding a new chapter for this classic heterocyclic scaffold.

References

- Ezetimibe: an update on the mechanism of action, pharmacokinetics and recent clinical trials. (n.d.). Scilit.

- Ezetimibe - Wikipedia. (n.d.). Wikipedia.

- The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption. (n.d.). EBM Consult.

- Phan, B. A., Days, T. D., & Tondapu, P. (2012). Ezetimibe therapy: mechanism of action and clinical update. Vascular health and risk management, 8, 415–427.

- Nayyar, A., Malde, A., Coutinho, E., & Jain, R. (2007). Anti-tubercular and Anti-Inflammatory Activities of azetidin-2-one Derivatives and Their Effects on the Activity of Phospholipase A2. PubMed.

- What is the mechanism of Ezetimibe? (2024).

- Clader, J. W., Burnett, D. A., Caplen, M. A., Domalski, M. S., Dugar, S., Vaccaro, W., Sher, R., Browne, M. E., Zhao, H., Burrier, R. E., Salisbury, B., & Davis, H. R. (1996). 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus. PubMed.

- Charbe, N. B., et al. (2011). SYNTHESIS, CHOLESTEROL ABSORPTION INHIBITION AND ANTI-BACTERIAL ACTIVITY OF SOME NOVEL 2-AZETIDINONE DERIVATIVES. International Journal of Research in Pharmacy and Chemistry.

- Vaccaro, W., Amore, C., Berger, J. G., Burrier, R. E., Clader, J. W., Davis, H. R., Domalski, M., Fytche, L., Salisbury, B., & Seethala, R. (1998). Sugar-substituted 2-azetidinones as cholesterol absorption inhibitors. PubMed.

- Rolhion, N., & Chassaing, B. (2023).

- Sinko, W., et al. (2013). Molecular Targets of β-Lactam-Based Antimicrobials: Beyond the Usual Suspects. Molecules, 18(11), 13591-13617.

- Stover, K. R., & Steele, J. M. (2021). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry.

- Mohseni, P., et al. (2025). Antibacterial activity of lead compounds against β-lactamase producer clinical bacterial isolates.

- β-Lactam antibiotic - Wikipedia. (n.d.). Wikipedia.

- Stereoselective synthesis of 2-azetidinones as cholesterol-absorption inhibitors. (n.d.). AIR Unimi.

- A REVIEW ON 2-AZETEDINONES. (n.d.). ijptonline.com.

- Azetidinones. (2014). International Journal of Pharmaceutical Sciences Review and Research.

- Federico, S., et al. (2025). Azetidin-2-one-based small molecules as dual hHDAC6/HDAC8 inhibitors. AIR Unimi.

- Azetidinone: Different methods of synthesis and its biological profile. (n.d.). Der Pharma Chemica.

- 2-Azetidinones as Inhibitors of Cholesterol Absorption. (n.d.). Journal of Medicinal Chemistry.

- 2-Azetidinone – A new profile of various pharmacological activities. (2025).

- Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. (n.d.). bepls.com.

- Kim, D. K., et al. (2017). Anti-inflammatory and anti-oxidative effects of 3-(naphthalen-2-yl(propoxy)methyl)

- Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd

- Venkateswararao, A., et al. (2025). Synthesis and determination of biological activities of new series of azetidinones.

-

Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[6][8][10]triazin-7-ones and Stable Free Radical Precursors. (n.d.). MDPI.

- Synthesis, Characterization and antimicrobial activity of Azetidin-2-one based Phenyl sulfonyl Pyrazoline Derivatives. (n.d.).

-

Boyd, M., et al. (2018). Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[6][8][10]triazin-7-ones and Stable Free Radical Precursors. Molecules, 23(3), 596.

-

Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[e][6][10]oxazepin-2(3H)-ones That Induce Differentiation of Acute Myeloid Leukemia Cells In Vitro. (2022). MDPI.

- El-Sayed, N. N. E., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5262.

- Synthesis of enantiopure 1, 3-oxazolidin-2-ones from α-dibenzylamino esters. (2025).

-

Synthesis, Characterization and Antimicrobial Analysis of 1-(1-Phenylazo)-2-Naphthol. (n.d.). .

-

Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[6][8][10]triazin-7-ones and Stable Free Radical Precursors. (2025). ResearchGate.

- Al-Ghorbani, M., et al. (2019).

- Gao, X., Lu, Y., Fang, L., Fang, X., Xing, Y., Gou, S., & Xi, T. (2013). Synthesis and anticancer activity of some novel 2-phenazinamine derivatives. European Journal of Medicinal Chemistry, 69, 1-9.

- van der Klein, P. A., et al. (1991). 7-Deaza-2-phenyladenines: Structure-Activity Relationships of Potent A1 Selective Adenosine Receptor Antagonists. PubMed.

- Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (2020). MDPI.

- Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. (n.d.). Europe PMC.

- Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. (2022). MDPI.

- Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. (2022). MDPI.

- Synthesis and biological activity of 2-phenylethyl ester analogues of C-terminal heptapeptide of cholecystokinin modified in Trp 30 region. (1993). PubMed.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. bepls.com [bepls.com]

- 3. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]

- 4. ijrpc.com [ijrpc.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Ezetimibe: an update on the mechanism of action, pharmacokinetics and recent clinical trials | Scilit [scilit.com]

- 7. What is the mechanism of Ezetimibe? [synapse.patsnap.com]

- 8. Ezetimibe - Wikipedia [en.wikipedia.org]

- 9. The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption [ebmconsult.com]

- 10. Ezetimibe therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]